molecular formula C41H73O8P B1237957 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphate CAS No. 64665-00-5

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphate

Cat. No. B1237957
CAS RN: 64665-00-5
M. Wt: 725 g/mol
InChI Key: AXJKOPKPNZMCIN-GSEBOFAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphate is a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphate in which the 1-acyl group is specified as stearoyl (octadecanoyl). It is a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphate and a phosphatidic acid 38:4. It derives from an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphate(2-).
PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as PA(18:0/20:4) or phosphatidic acid(18:0/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphate lipid molecule. PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) has been primarily detected in blood. Within the cell, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(18:0/0:0) and arachidonyl-CoA;  which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(18:0/20:4(5Z, 8Z, 11Z, 14Z));  which is catalyzed by the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(18:0/0:0) and arachidonyl-CoA;  which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(18:0/20:4(5Z, 8Z, 11Z, 14Z));  which is mediated by the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(18:0/0:0) and arachidonyl-CoA;  which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(18:0/20:4(5Z, 8Z, 11Z, 14Z));  which is catalyzed by the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in cardiolipin biosynthesis CL(18:0/20:4(5Z, 8Z, 11Z, 14Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway, cardiolipin biosynthesis CL(18:0/20:4(5Z, 8Z, 11Z, 14Z)/18:1(9Z)/18:1(9Z)) pathway, cardiolipin biosynthesis CL(18:0/20:4(5Z, 8Z, 11Z, 14Z)/18:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and cardiolipin biosynthesis CL(18:0/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway. PA(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway.

Scientific Research Applications

Signal Lipids in Neural Tissue

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphate plays a significant role in neural tissue as a molecular species of 1,2-diacyl-sn-glycerol signaling lipids. Its preparation, through the hydrolysis of lipid biosynthetic intermediates, facilitates the production of endocannabinoids like 2-arachidonoylglycerol (2-AG), which are key in cannabinoid receptor signaling (Duclos et al., 2009).

Membrane Lipid Incorporation and Enzymatic Activities

Research has shown that specific phospholipids, like 1-stearoyl-2-arachidonoyl phosphatidylinositol, are selectively formed via pathways involving monoacylglycerol incorporation. Enzymatic activities that facilitate these processes are crucial in understanding lipid metabolism and signaling (Simpson et al., 1991).

Importance in Biochemical Synthesis

The compound is an important biosynthetic precursor for arachidonic acid metabolites and has been synthesized for NMR studies, providing insights into its structural and functional roles in lipid biology (Duclos, 2010).

Role in Signal Transduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphate is pivotal in the metabolism of plasma membrane diacylglycerols, leading to the production of various lipid derivatives. This role is significant in signal transduction and membrane dynamics in cellular processes (Florin-Christensen et al., 1992).

Metabolic Fate and Lipase Activities

Understanding the metabolic fate of this compound in various cell types, including its hydrolysis and conversion to other lipid forms, is crucial. The activities of specific lipases, such as diacylglycerol lipase and monoacylglycerol lipase, are integral to its metabolic processing and have implications in broader biological contexts (Balsinde et al., 1991).

Impact on Inflammation and Immune Response

The compound has been identified in the context of mediating innate immune responses, highlighting its potential role as an endogenous damage-associated molecular pattern and its impact on inflammatory cytokine production (Thacker et al., 2009).

Therapeutic and Diagnostic Applications

The quantification and analysis of this lipid, particularly in human basophils, have implications for understanding its role in various physiological and pathological states. This paves the way for potential therapeutic and diagnostic applications in clinical settings (Hubbard et al., 1996).

properties

CAS RN

64665-00-5

Product Name

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphate

Molecular Formula

C41H73O8P

Molecular Weight

725 g/mol

IUPAC Name

[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C41H73O8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46)/b13-11-,19-17-,24-22-,30-28-/t39-/m1/s1

InChI Key

AXJKOPKPNZMCIN-GSEBOFAUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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